6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound is characterized by the presence of a tetrahydrothiophene ring attached to a nicotinic acid moiety through an oxygen atom. The combination of these functional groups imparts distinct chemical and physical properties to the compound, making it a subject of study in organic chemistry, medicinal chemistry, and material science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid typically involves the following steps:
Formation of Tetrahydrothiophene Derivative: The starting material, tetrahydrothiophene, is subjected to a series of reactions to introduce the desired functional groups. This may involve oxidation, halogenation, or other modifications.
Coupling with Nicotinic Acid: The modified tetrahydrothiophene derivative is then coupled with nicotinic acid. This step often requires the use of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide) to facilitate the formation of the ester or ether linkage.
Purification: The final product is purified using techniques such as recrystallization, column chromatography, or HPLC (high-performance liquid chromatography) to obtain the desired compound in high purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar synthetic routes but optimized for higher yields and efficiency. This can include the use of continuous flow reactors, automated synthesis platforms, and advanced purification methods to ensure consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions
6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The tetrahydrothiophene ring can be oxidized to introduce sulfoxide or sulfone groups.
Reduction: Reduction reactions can be used to modify the nicotinic acid moiety or reduce any oxidized sulfur groups.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the nicotinic acid ring or the tetrahydrothiophene ring.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide (H2O2), m-chloroperbenzoic acid (m-CPBA)
Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)
Substitution Reagents: Halogenating agents (e.g., N-bromosuccinimide), nucleophiles (e.g., amines, thiols)
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrahydrothiophene ring can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the nicotinic acid or tetrahydrothiophene rings.
Scientific Research Applications
6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs targeting specific biological pathways.
Industry: Utilized in the development of new materials, including polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. For example, it may inhibit or activate certain enzymes involved in metabolic pathways, leading to changes in cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
6-((Tetrahydrofuran-3-yl)oxy)nicotinic acid: Similar structure but with a tetrahydrofuran ring instead of a tetrahydrothiophene ring.
6-((Tetrahydropyran-3-yl)oxy)nicotinic acid: Contains a tetrahydropyran ring instead of a tetrahydrothiophene ring.
Uniqueness
6-((Tetrahydrothiophen-3-yl)oxy)nicotinic acid is unique due to the presence of the sulfur-containing tetrahydrothiophene ring, which imparts distinct chemical and physical properties compared to its oxygen-containing analogs
Properties
Molecular Formula |
C10H11NO3S |
---|---|
Molecular Weight |
225.27 g/mol |
IUPAC Name |
6-(thiolan-3-yloxy)pyridine-3-carboxylic acid |
InChI |
InChI=1S/C10H11NO3S/c12-10(13)7-1-2-9(11-5-7)14-8-3-4-15-6-8/h1-2,5,8H,3-4,6H2,(H,12,13) |
InChI Key |
CHFYYZZWFMKCGT-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCC1OC2=NC=C(C=C2)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.